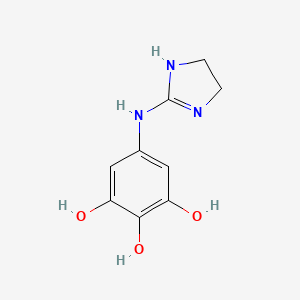
2-(2-Nitrovinyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrovinyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrovinyl)-1H-imidazole typically involves the reaction of imidazole with nitroethylene under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic nitroethylene, followed by elimination to form the nitrovinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrovinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction of the nitrovinyl group can yield aminoimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Nitrovinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(2-Nitrovinyl)-1H-imidazole involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrovinyl)thiophene
- 2-(2-Nitrovinyl)furan
- 2-(2-Nitrovinyl)benzene
Uniqueness
2-(2-Nitrovinyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the nitrovinyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the nitrovinyl group is reactive towards redox processes .
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-[(E)-2-nitroethenyl]-1H-imidazole |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)4-1-5-6-2-3-7-5/h1-4H,(H,6,7)/b4-1+ |
InChI Key |
RCHUTZNXABCVOO-DAFODLJHSA-N |
Isomeric SMILES |
C1=CN=C(N1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



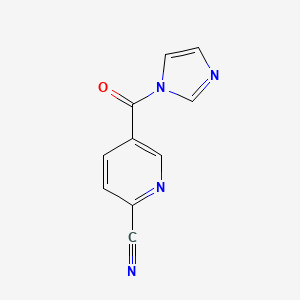
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)

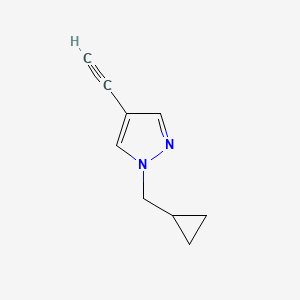
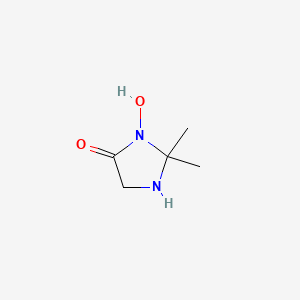

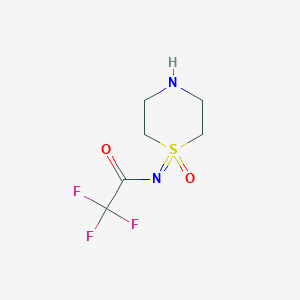
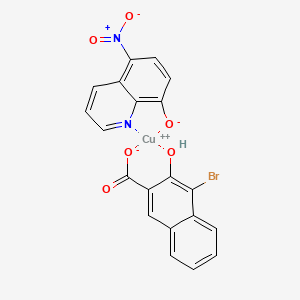

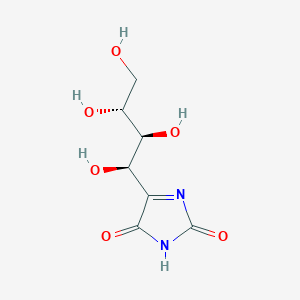
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
